1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one is a chemical compound with the molecular formula C4H3F6O3S. It is characterized by the presence of trifluoromethyl and trifluoromethanesulfonyl groups attached to a propan-2-one backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with 1,1,1-trifluoropropan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes purification steps such as distillation and recrystallization to obtain the compound in its pure form. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The trifluoromethyl and trifluoromethanesulfonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethyl alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring trifluoromethyl groups for enhanced bioactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl and trifluoromethanesulfonyl groups enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one include:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Trifluoromethylated Ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity in chemical reactions.
Trifluoromethanesulfonic Anhydride: Used in similar applications due to its strong electrophilic nature.
Uniqueness
This compound is unique due to the combination of trifluoromethyl and trifluoromethanesulfonyl groups, which impart distinct chemical properties. This dual functionality makes it a versatile reagent in various chemical transformations and enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
58510-76-2 |
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Molecular Formula |
C4H2F6O3S |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(trifluoromethylsulfonyl)propan-2-one |
InChI |
InChI=1S/C4H2F6O3S/c5-3(6,7)2(11)1-14(12,13)4(8,9)10/h1H2 |
InChI Key |
VDLTXEUGLIGHBF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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